molecular formula C24H19N3O B2532358 1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-52-8

1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2532358
CAS RN: 901020-52-8
M. Wt: 365.436
InChI Key: MEFYWWWAOJWEFO-UHFFFAOYSA-N
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Description

Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline is an essential segment of both natural and synthetic compounds .


Synthesis Analysis

There are many synthesis protocols reported in the literature for the construction of quinoline scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

Quinoline displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of quinoline .


Physical And Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

Scientific Research Applications

Supramolecular Aggregation

The effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, including compounds structurally related to 1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, has been explored. These studies reveal how paired C-H...N hydrogen bonds, C-H...pi(arene) hydrogen bonds, and a combination of C-H...N, C-H...O, and C-H...pi(arene) hydrogen bonds can link molecules into cyclic dimers, sheets, and complex three-dimensional framework structures, respectively (Portilla et al., 2005).

Green Chemistry Synthesis

The L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones, closely related to the chemical structure of interest, highlights an environmentally friendly protocol. This method proceeds with high atom economy, leading to the generation of two rings, two C-C bonds, one C-N bond, and two CN bonds in a single operation, emphasizing the environmental benefits of short reaction times, excellent yield, easy work-up, and absence of extraction and chromatographic purification steps (Rajesh et al., 2011).

Microwave-Assisted Synthesis

Microwave irradiation has been applied to enhance the reaction rate and improve yields in the synthesis of pyrazolo[3,4-b]quinolines, featuring methoxyphenyl groups similar to this compound. This approach significantly speeds up the reaction process compared to conventional methods (Mogilaiah et al., 2003).

Biological Activity

Research into the biological activity of pyrazolo[3,4-b]quinoline derivatives, including hydrazone derivatives and compounds exhibiting antimicrobial and antiviral activity, indicates the potential value of new derivatives within these chemical classes. These studies underscore the importance of exploring the biological activities of such compounds, which could lead to the discovery of valuable pharmaceutical agents (Kumara et al., 2016).

Safety and Hazards

The safety and hazards of a specific quinoline derivative would depend on its specific structure and properties. For example, 2-(4-Methoxyphenyl)quinoline is a combustible solid .

Future Directions

Quinoline and its derivatives have versatile applications in many significant fields and play a major role in the field of medicinal chemistry . Researchers are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

properties

IUPAC Name

1-(2-methoxyphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-16-12-13-20-18(14-16)24-19(15-25-20)23(17-8-4-3-5-9-17)26-27(24)21-10-6-7-11-22(21)28-2/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFYWWWAOJWEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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